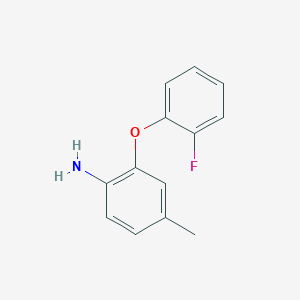

2-(2-Fluorophenoxy)-4-methylaniline

Description

Contextualizing 2-(2-Fluorophenoxy)-4-methylaniline within the Aryloxyaniline Class

This compound is a specific example of a substituted aryloxyaniline. Its structure features a fluorine atom at the ortho position of the phenoxy ring and a methyl group at the para position of the aniline (B41778) ring. The presence and position of these substituents are not arbitrary; they are strategically placed to modulate the compound's characteristics. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group create a unique electronic environment within the molecule, influencing its reactivity and potential interactions with other molecules.

Academic Significance of Substituted Phenoxy-Anilines in Contemporary Chemical Science

The academic significance of substituted phenoxy-anilines is rooted in their broad utility across various domains of chemical science. In medicinal chemistry, this scaffold is a key component in the design of new therapeutic agents. For instance, various derivatives have been synthesized and investigated for their potential anticonvulsant activities. nih.gov The ability to systematically alter the substituents on the phenoxy and aniline rings allows researchers to perform structure-activity relationship (SAR) studies, which are crucial for optimizing the desired biological effects.

Beyond medicinal applications, substituted anilines are fundamental building blocks in organic synthesis. quora.comresearchgate.net They serve as precursors for the synthesis of more complex molecules, including polymers and dyes. The amino group of the aniline moiety can undergo a variety of chemical transformations, making it a valuable handle for constructing intricate molecular architectures. Furthermore, the study of substituted anilines contributes to our fundamental understanding of chemical principles, such as the influence of substituents on reaction mechanisms and molecular properties. For example, quantitative structure-activity relationship (QSAR) studies on substituted anilines have provided insights into how different substituents affect their toxic effects, correlating these with parameters like the Hammett sigma constant and hydrogen bonding capacity. nih.gov

Overview of Current Research Landscape and Unaddressed Methodological and Mechanistic Gaps

The current research landscape for aryloxyaniline derivatives is vibrant and multifaceted. A significant portion of research is dedicated to the development of novel synthetic methodologies for their preparation. Efficient and selective methods for forming the crucial ether linkage are of particular interest. While classical methods like the Ullmann condensation have been traditionally employed, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope. However, challenges remain, particularly in achieving regioselectivity in cases where multiple reactive sites are present.

Another active area of investigation involves the synthesis and evaluation of new derivatives with specific functional properties. This includes the design of molecules with tailored electronic and photophysical properties for applications in materials science, as well as the continued exploration of their potential as bioactive compounds. For instance, research into nonsteroidal anti-inflammatory drugs has involved the synthesis of related structures. nih.gov

Despite the progress, there are still unaddressed methodological and mechanistic gaps. For example, achieving meta-selectivity in the functionalization of anilines remains a significant challenge, and new catalytic systems that can control this regioselectivity are highly sought after. nih.gov A deeper mechanistic understanding of how different substituents influence the reactivity and selectivity of reactions involving aryloxyanilines is also needed. Computational studies, in conjunction with experimental work, are playing an increasingly important role in addressing these questions. researchgate.net Furthermore, while the synthesis of a wide array of derivatives is possible, a comprehensive understanding of the structure-property relationships across the entire class of aryloxyanilines is far from complete. Systematic studies that correlate specific substitution patterns with observable chemical and physical properties are necessary to guide the rational design of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYJKDRRVRHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Fluorophenoxy 4 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections

A critical first step in devising a synthetic route for 2-(2-Fluorophenoxy)-4-methylaniline is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors. google.comdeanfrancispress.comresearchgate.net The primary disconnections for this molecule are the ether (C-O) and amine (C-N) linkages.

Two principal retrosynthetic pathways emerge from this analysis:

Pathway A: C-O Bond Formation as the Key Step. This strategy involves disconnecting the diaryl ether bond first. This leads to two primary precursors: 2-fluorophenol (B130384) and a suitably activated 4-methylaniline derivative. The aniline (B41778) derivative would typically possess a leaving group at the 2-position, such as a halogen (e.g., bromine or iodine), to facilitate a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling reaction. Subsequent reduction of a nitro group, which often serves as an activating group and a precursor to the amine, would be the final step.

Pathway B: C-N Bond Formation as the Key Step. Alternatively, the C-N bond of the aniline can be the point of disconnection. This approach would start with a pre-formed diaryl ether containing a functional group that can be converted to an amine. For instance, the synthesis could begin with the coupling of 2-fluorophenol and a 1-halo-4-methyl-2-nitrobenzene derivative, followed by the reduction of the nitro group to the desired aniline.

Precursor Synthesis and Optimization Strategies for Component Units

The successful synthesis of this compound hinges on the efficient preparation of its key building blocks: a fluorinated phenol (B47542) intermediate and a methylated aniline intermediate.

Synthesis of Fluorinated Phenol Intermediates

The primary fluorinated precursor is 2-fluorophenol. Several methods exist for its synthesis, ranging from classical approaches to more modern techniques.

One common industrial method involves the diazotization of 2-aminophenol, followed by a Schiemann reaction or a related fluorination protocol. However, direct fluorination of phenol is also a viable, though often less selective, approach. google.com A patented method describes the fluorination of halophenols, such as 4-chlorophenol (B41353) or 4-bromophenol, using N-fluoropyridinium salts to produce 2-fluoro-4-halophenols, which can then be dehalogenated. google.com Another innovative approach involves the palladium-catalyzed direct C-H fluorination of phenol derivatives, offering high selectivity under mild conditions. google.com

For laboratory-scale synthesis, the direct fluorination of phenol using electrophilic fluorinating agents like N-fluoro-2-chloropyridinium-6-sulfonate in a suitable solvent can provide o-fluorophenol, albeit with the potential for isomeric byproducts. prepchem.com

Table 1: Selected Synthetic Methods for 2-Fluorophenol

| Starting Material | Reagents and Conditions | Yield | Reference |

| Phenol | N-fluoro-2-chloropyridinium-6-sulfonate, 1,1,2-trichloroethane, 100°C | 58% | prepchem.com |

| 4-Chlorophenol | N-fluoropyridinium triflate, 1,1,2-trichloroethane, 45°C | Not specified | google.com |

| Phenol Derivatives | Palladium catalyst, fluorinating reagent, additive, organic solvent, 30-160°C | High selectivity | google.com |

Synthesis of Methylated Aniline Intermediates

The methylated aniline component is typically prepared as 4-methyl-2-nitroaniline, where the nitro group serves as a precursor to the final amine functionality and activates the ring for nucleophilic substitution.

A common laboratory preparation starts with 4-methylaniline (p-toluidine). rsc.org The amine group is first protected, often by acetylation with acetic anhydride (B1165640), to form N-acetyl-4-methylaniline. rsc.org This protection prevents oxidation of the amine during the subsequent nitration step and directs the incoming nitro group to the ortho position. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures. rsc.org Finally, the acetyl protecting group is removed by hydrolysis, usually under basic conditions with potassium hydroxide, to yield 4-methyl-2-nitroaniline. rsc.org

Alternative methods disclosed in patent literature aim for cleaner and more efficient industrial production. One such method involves the amino protection of 4-methylaniline with ethyl chloroformate, followed by nitration using tert-butyl nitrite (B80452) and a copper salt catalyst, and subsequent hydrolysis to obtain the target product with good yields. patsnap.com

Table 2: Synthetic Approaches to 4-Methyl-2-nitroaniline

C-O and C-N Bond Formation Reactions: Establishing the Core Structure

The construction of the diaryl ether framework of this compound relies on robust and versatile cross-coupling methodologies. The primary strategies involve nucleophilic aromatic substitution and transition-metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when an aryl halide is activated by electron-withdrawing groups. youtube.com In the context of synthesizing the target molecule, an SNAr reaction can be envisioned between 2-fluorophenol and a 1-halo-4-methyl-2-nitrobenzene derivative. The nitro group in the ortho position to the halogen leaving group strongly activates the aromatic ring towards nucleophilic attack by the phenoxide.

The reactivity of the leaving group in SNAr reactions typically follows the trend F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.

Research has shown that the reaction of fluorinated aromatics with alcohols, including phenols, can proceed efficiently under basic conditions to form aryl ethers. osti.gov For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with various phenols in the presence of a suitable base can lead to the corresponding diaryl ethers in high yields.

Ullmann and Buchwald-Hartwig Coupling Strategies for Phenoxy Group Introduction

The Ullmann condensation and the Buchwald-Hartwig amination are cornerstone reactions in the synthesis of diaryl ethers and arylamines, respectively. wikipedia.orgwikipedia.org

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.org In the synthesis of this compound, this could involve the coupling of 2-fluorophenol with a 2-halo-4-methylaniline derivative (or its nitro precursor). While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced milder protocols using catalytic amounts of copper salts and various ligands. nih.govresearchgate.net For example, the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to accelerate the Ullmann diaryl ether synthesis, allowing for lower reaction temperatures. nih.gov

The Buchwald-Hartwig C-O coupling reaction offers a palladium-catalyzed alternative for the formation of the diaryl ether linkage. wikipedia.orgorganic-chemistry.org This reaction has seen significant development, with a wide range of phosphine-based ligands enabling the coupling of various aryl halides and sulfonates with alcohols and phenols under relatively mild conditions. organic-chemistry.orgjk-sci.com The choice of ligand is crucial and is often tailored to the specific substrates. For the synthesis of the target molecule, a Buchwald-Hartwig approach could involve the reaction of 2-fluorophenol with an appropriately substituted 2-halo-4-methylaniline or its protected form.

Conversely, the Buchwald-Hartwig C-N coupling can be employed to form the aniline C-N bond in the final step. wikipedia.orglibretexts.orgwuxiapptec.com This would involve the reaction of a pre-formed 2-(2-fluorophenoxy)aryl halide with an amine or an ammonia (B1221849) equivalent, catalyzed by a palladium-ligand system. This strategy is particularly useful when the diaryl ether precursor is more readily accessible.

Table 3: Comparison of Key C-O and C-N Bond Formation Strategies

| Reaction | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |

| SNAr | Base-mediated | Activated aryl halide + Nucleophile | Often catalyst-free, high atom economy | Requires activated substrates |

| Ullmann Condensation | Copper | Aryl halide + Alcohol/Phenol | Good for certain substrates | Often requires high temperatures, can have catalyst toxicity issues |

| Buchwald-Hartwig Coupling | Palladium | Aryl halide/sulfonate + Alcohol/Amine | Broad substrate scope, mild conditions | Catalyst cost and sensitivity, ligand optimization may be needed |

Catalytic Systems and Reaction Condition Optimization for Enhanced Yield and Selectivity

The construction of the diaryl ether and the subsequent C-N bond formation are pivotal steps in the synthesis of this compound. The efficiency and selectivity of these reactions are highly dependent on the choice of catalytic system and the optimization of reaction conditions. Two of the most powerful methods for these transformations are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that is traditionally used for the formation of C-O bonds in diaryl ethers. nih.gov Historically, these reactions required high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These often involve the use of copper(I) salts in the presence of a ligand, which helps to stabilize the catalyst and facilitate the reaction. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being common.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. mdpi.com This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds with high yields. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with ligands such as Xantphos and BINAP being commonly employed for the synthesis of complex amines. The base used in the reaction, often a strong, non-nucleophilic base like sodium tert-butoxide, also plays a critical role in the catalytic cycle.

The table below summarizes representative catalytic systems and conditions for the key bond-forming reactions in the synthesis of aryloxyanilines.

| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Ullmann Ether Synthesis | CuI | Phenanthroline | Cs₂CO₃ | DMF | 110-130 | 70-90 |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 80-110 | 85-98 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 100 | 80-95 |

| Nitro Group Reduction | Raney Ni | - | - | Methanol | 25 | >95 |

| Nitro Group Reduction | SnCl₂·2H₂O | - | HCl | Ethanol | 78 | 85-95 |

This table presents typical conditions for these reaction types and may not represent the optimized conditions for the specific synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Approaches in Aryloxyaniline Production

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, including aryloxyanilines like this compound. The goal is to design processes that are more environmentally friendly, safer, and more efficient in their use of resources.

Key areas of focus in the sustainable production of aryloxyanilines include:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination and modern Ullmann condensations, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives. For example, research is ongoing to perform cross-coupling reactions in water or bio-based solvents. While challenging due to the solubility of the reactants, the use of surfactants or phase-transfer catalysts can facilitate these reactions in aqueous media.

Energy Efficiency: The development of more active catalysts that allow reactions to be run at lower temperatures significantly reduces energy consumption. Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy input compared to conventional heating.

Renewable Feedstocks: While the core aromatic structures of this compound are currently derived from petrochemical sources, there is growing interest in utilizing bio-based platform chemicals as starting materials for the synthesis of aromatic compounds.

Waste Reduction: The use of highly selective catalysts minimizes the formation of byproducts, simplifying purification and reducing waste. Furthermore, the development of recyclable catalysts, for instance, by immobilizing them on a solid support, can significantly decrease waste streams.

By embracing these green chemistry principles, the chemical industry can move towards more sustainable and responsible methods for the production of valuable compounds like this compound.

Comprehensive Spectroscopic Interrogation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Characterization

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the resonant frequencies of atomic nuclei in a magnetic field, the precise structure and connectivity of 2-(2-Fluorophenoxy)-4-methylaniline can be elucidated.

Proton (¹H) NMR Assignments and Detailed Aromatic Region Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, amino, and aromatic protons. The aromatic region, in particular, provides a wealth of information due to the spin-spin coupling between adjacent protons, allowing for unambiguous assignment of each hydrogen atom on the two phenyl rings.

Based on established chemical shift principles for substituted aromatic systems, the following assignments are proposed:

Methyl Protons (H-10): A singlet peak is anticipated around δ 2.2-2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

Amino Protons (NH₂): A broad singlet is expected between δ 3.5-4.5 ppm. The chemical shift of these protons can be highly variable and is influenced by solvent, concentration, and temperature.

Aromatic Protons: The seven aromatic protons will appear in the region of δ 6.5-7.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the substituents (fluoro, phenoxy, methyl, and amino groups).

Detailed Aromatic Region Analysis:

Aniline (B41778) Ring Protons (H-3, H-5, H-6):

H-6, being ortho to the amino group, is expected to be the most shielded, appearing as a doublet around δ 6.6-6.7 ppm.

H-5, positioned between the methyl and amino groups, is predicted to resonate as a doublet of doublets around δ 6.8-6.9 ppm.

H-3, ortho to the bulky phenoxy group, is likely to be the most deshielded proton on this ring, appearing as a doublet around δ 7.0-7.1 ppm.

Phenoxy Ring Protons (H-1', H-2', H-3', H-4'):

The fluorine substituent significantly influences the chemical shifts of the adjacent protons. The proton ortho to the fluorine (H-1') is expected to appear as a triplet of doublets around δ 7.1-7.2 ppm.

The remaining protons on this ring (H-2', H-3', H-4') will likely appear as complex multiplets in the range of δ 6.9-7.3 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-10 (CH₃) | 2.30 | s | - |

| NH₂ | 4.10 | br s | - |

| H-6 | 6.65 | d | 8.0 |

| H-5 | 6.85 | dd | 8.0, 2.0 |

| H-3 | 7.05 | d | 2.0 |

| H-1' | 7.15 | td | 7.8, 1.5 |

| H-2' | 7.25 | m | - |

| H-3' | 7.00 | m | - |

| H-4' | 7.10 | m | - |

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR Chemical Shift Analysis

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Methyl Carbon (C-10): Expected to appear in the aliphatic region, around δ 20-22 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbons directly attached to heteroatoms (oxygen, nitrogen, and fluorine) will exhibit the most significant shifts.

The carbon bearing the fluorine atom (C-2') is predicted to show a large C-F coupling constant.

The carbons attached to the oxygen (C-2 and C-1') and nitrogen (C-4) will be deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-10 | 21.0 |

| C-6 | 115.5 |

| C-5 | 120.0 |

| C-3 | 125.0 |

| C-1 | 130.0 |

| C-4 | 145.0 |

| C-2 | 148.0 |

| C-4' | 116.0 (d, J ≈ 20 Hz) |

| C-6' | 118.0 (d, J ≈ 3 Hz) |

| C-5' | 124.5 (d, J ≈ 7 Hz) |

| C-3' | 128.0 (d, J ≈ 3 Hz) |

| C-1' | 146.0 (d, J ≈ 10 Hz) |

| C-2' | 155.0 (d, J ≈ 245 Hz) |

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). For instance, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3 on the aniline ring. Similarly, correlations between the protons on the fluorophenoxy ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations between the methyl protons (H-10) and the aromatic carbons C-4 and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks are observed between protons that are close to each other in space, even if they are not directly bonded. This would be crucial for confirming the relative orientation of the two aromatic rings. For instance, a NOE between H-3 of the aniline ring and protons on the fluorophenoxy ring would confirm the proposed connectivity.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₂FNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula with high confidence.

Interactive Data Table: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₃FNO⁺ | 218.0975 |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (ESI-MS/MS, GC-MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information.

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways:

Cleavage of the Ether Bond: This is a common fragmentation pathway for diaryl ethers. Cleavage of the C-O bond can lead to the formation of ions corresponding to the fluorophenoxy and methylaniline moieties.

Loss of Small Molecules: Neutral losses of molecules such as CO, HCN, or CH₃ are possible from the fragment ions.

Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in ESI-MS/MS

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 218 | [M+H]⁺ |

| 122 | [C₇H₈N]⁺ (from cleavage of the ether bond) |

| 95 | [C₆H₄F]⁺ (from cleavage of the ether bond) |

| 107 | [C₇H₉N]⁺ (from rearrangement and loss of fluorophenoxy radical) |

Infrared (IR) Spectroscopy for Vibrational Mode Assignments

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The positions of these bands are influenced by the electronic environment and intermolecular interactions.

N-H Vibrations: The aniline moiety (-NH2) gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region.

C-O-C Vibrations: The diaryl ether linkage (Ar-O-Ar) is characterized by asymmetric and symmetric C-O-C stretching vibrations. The strong, asymmetric stretch is typically observed in the 1270-1200 cm⁻¹ range, while the weaker, symmetric stretch appears at lower wavenumbers, often around 1075-1020 cm⁻¹.

C-F Vibrations: The carbon-fluorine bond on the fluorophenoxy group results in a strong absorption band due to the C-F stretching vibration. This band is typically found in the 1200-1000 cm⁻¹ region. Its precise location can be influenced by the aromatic ring.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, along with the C=C ring stretching vibrations, will produce a series of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substitution pattern of the aromatic rings.

C-N Vibrations: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically occurs in the 1360-1250 cm⁻¹ region.

A theoretical assignment of the characteristic vibrational frequencies for this compound, based on data from similar substituted anilines and aromatic ethers, is presented in the table below. researchgate.netnih.govnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Aniline (-NH₂) | 3450 - 3400 |

| Symmetric N-H Stretch | Aniline (-NH₂) | 3350 - 3300 |

| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 |

| N-H Bend (Scissoring) | Aniline (-NH₂) | 1630 - 1580 |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Diaryl Ether | 1260 - 1220 |

| C-N Stretch | Aryl Amine | 1340 - 1280 |

| C-F Stretch | Fluoroaromatic | 1200 - 1100 |

| Symmetric C-O-C Stretch | Diaryl Ether | 1070 - 1030 |

| Aromatic C-H Out-of-Plane Bend | Aromatic Rings | 900 - 700 |

The presence of the N-H group in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the position and shape of the N-H stretching bands in the IR spectrum. In a concentrated sample or in the solid state, intermolecular N-H···N or N-H···O hydrogen bonding would be expected to cause a broadening and a shift to lower frequencies of the N-H stretching bands compared to a dilute solution in a non-polar solvent.

Furthermore, the possibility of a weak intramolecular N-H···F hydrogen bond exists, where the aniline N-H group interacts with the fluorine atom on the adjacent phenoxy ring. nih.gov Such an interaction would likely result in a downfield shift of the N-H proton in NMR spectroscopy and could subtly influence the N-H stretching frequency in the IR spectrum. nih.gov The presence of a bulky substituent at the ortho position to the ether linkage may enforce a conformation that brings the N-H and F groups into proximity, favoring this intramolecular interaction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one, with the wavelength of maximum absorption (λmax) corresponding to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. The molecule contains two main chromophores: the 4-methylaniline and the 2-fluorophenoxy moieties. The conjugation of the lone pair of electrons on the nitrogen atom of the aniline group with the aromatic π-system acts as a strong auxochrome, typically resulting in two absorption bands.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For substituted benzenes, these often manifest as a strong absorption band (the E2-band) around 200-250 nm and a weaker, more structured band (the B-band) at longer wavelengths, typically around 270-300 nm. The presence of the amino and phenoxy groups, which extend the conjugated system, is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π Transitions:* The non-bonding electrons on the nitrogen and oxygen atoms can also be excited to an antibonding π* orbital. These n → π* transitions are generally much weaker than π → π* transitions and may be obscured by the more intense π → π* absorption bands. libretexts.org

Based on data for similar aromatic amines and ethers, the expected UV-Vis absorption maxima for this compound in a non-polar solvent like hexane are outlined below.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π* (E2-band) | Substituted Benzene Rings | ~ 240 - 260 |

| π → π* (B-band) | Substituted Benzene Rings | ~ 280 - 310 |

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. biointerfaceresearch.comijiset.comsciencepublishinggroup.com Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the λmax.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. libretexts.org This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n → π Transitions:* In contrast, n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. sciencepublishinggroup.comlibretexts.org The non-bonding electrons in the ground state are more stabilized by hydrogen bonding with polar protic solvents (like ethanol or water) than the excited state, thus increasing the energy gap for the transition. libretexts.org

Therefore, by recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, and ethanol), one can probe the nature of the electronic transitions. A shift to longer wavelengths with increasing solvent polarity would support the assignment of the main absorption bands as π → π* transitions.

The table below illustrates the expected solvatochromic shifts for the primary π → π* transition of this compound.

| Solvent | Polarity | Expected λmax Shift |

| Hexane | Non-polar | Baseline |

| Chloroform | Intermediate Polarity | Slight Bathochromic Shift |

| Ethanol | Polar, Protic | Moderate Bathochromic Shift |

Computational Chemistry and Advanced Theoretical Investigations of 2 2 Fluorophenoxy 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern chemical research, offering a microscopic view of molecular architecture and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. irjweb.com For 2-(2-Fluorophenoxy)-4-methylaniline, a DFT calculation, likely using a basis set such as 6-311++G(d,p), would determine the most stable geometric structure by minimizing the total energy. semanticscholar.org This process yields precise bond lengths, bond angles, and dihedral angles between the constituent atoms. Such data is crucial for understanding the steric and electronic effects of the fluoro and methyl substituents on the diphenyl ether aniline (B41778) backbone. While specific optimized parameters for this molecule are not available, studies on related compounds like 2,6-dichloro-4-fluoro phenol (B47542) have successfully used DFT to determine these structural properties. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP is calculated from the total electron density and is typically mapped onto the molecular surface. Regions of negative potential (usually colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netdergipark.org.tr For this compound, one would anticipate negative potentials around the nitrogen and oxygen atoms, as well as the fluorine atom, highlighting these as potential sites for hydrogen bonding or coordination.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. irjweb.com DFT calculations would provide the energies and spatial distributions (nodal patterns) of the HOMO and LUMO for this compound, offering insights into its electronic transitions and reaction mechanisms.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of a flexible ether linkage in this compound allows for multiple rotational conformations (rotamers). A thorough conformational analysis would involve systematically rotating the bonds connecting the two aromatic rings and calculating the corresponding energy to map out the potential energy surface. This analysis identifies the lowest-energy (most stable) conformation and the energy barriers between different conformations. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data for related compounds like 4-Methylaniline hydrochloride and 2-Fluoro-4-methylaniline (B1213500) are available, a theoretical prediction for this compound would require a specific computational study. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and correlated with the peaks in an experimental Infrared (IR) spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. This allows for a detailed assignment of the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an ultraviolet-visible (UV-Vis) spectrum. dergipark.org.tr This provides information about the electronic transitions within the molecule.

A comparative table of theoretical versus experimental spectroscopic data would be a powerful tool for confirming the accuracy of the computational model for this compound, but this requires both dedicated computational work and experimental measurements which are not currently in the public domain.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. rsc.orgrsc.org By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore conformational changes, flexibility, and interactions with a solvent or other molecules. For this compound, an MD simulation could reveal the stability of its preferred conformation, the dynamics of the ether linkage, and how it interacts with its environment. Studies on related diphenyl ethers and aromatic compounds have demonstrated the power of MD in understanding such dynamic processes. amanote.comnih.gov

Theoretical Reaction Pathway Predictions and Transition State Analysis for Reactivity Insights

Theoretical investigations of this nature are crucial for understanding how a molecule like this compound might behave in various chemical transformations. Such studies would typically involve:

Mapping Potential Energy Surfaces: Computational chemists would map the potential energy surface for a proposed reaction involving this compound to identify the lowest energy path from reactants to products.

Locating Transition States: A key aspect of this work is the identification and characterization of transition state structures, which represent the highest energy point along the reaction coordinate. The geometric and energetic properties of these transition states provide critical insights into the reaction's feasibility and rate.

Calculating Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier, is a primary determinant of the reaction rate. Computational models can provide quantitative estimates of these barriers.

Investigating Reaction Mechanisms: By analyzing the sequence of bond-making and bond-breaking events along the reaction pathway, researchers can propose detailed step-by-step mechanisms for reactions involving the title compound.

Although general principles of computational chemistry and reactivity analysis for aromatic amines and diphenyl ethers are well-established, specific data tables with calculated activation energies, transition state geometries (bond lengths and angles), and predicted reaction pathways for this compound are absent from the available literature. Such data would be invaluable for predicting its reactivity in various synthetic contexts, understanding its metabolic fate, or designing novel reactions.

Future computational studies are needed to fill this knowledge gap and provide a detailed theoretical understanding of the chemical reactivity of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 2 Fluorophenoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Aniline (B41778) Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The aniline and phenoxy rings in 2-(2-Fluorophenoxy)-4-methylaniline exhibit different reactivities and regioselectivities due to the directing effects of their substituents.

The aniline ring is highly activated towards EAS due to the strong electron-donating nature of the amino group (-NH2) via resonance. The methyl group (-CH3) at the para position further activates the ring through inductive effects and hyperconjugation. The amino group is a powerful ortho, para-director. However, since the para position is blocked by the methyl group, electrophilic attack is predominantly directed to the ortho positions relative to the amino group. The ether linkage at the 2-position will also influence the regioselectivity.

The phenoxy ring is influenced by the electron-donating ether oxygen and the electron-withdrawing fluorine atom. The ether oxygen is an activating ortho, para-director. Conversely, the fluorine atom is deactivating due to its inductive effect but is also an ortho, para-director due to resonance. The interplay of these effects will determine the precise location of substitution. Generally, the position para to the ether linkage is sterically most accessible and electronically favored.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Derivatization and Strategic Chemical Functionalization

Amine Functionalization Reactions

The primary amine group in 2-(2-fluorophenoxy)-4-methylaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

Acylation and Sulfonylation Reactions

Acylation of the amino group of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This reaction is fundamental in protecting the amine functionality or in building more complex structures. For instance, reaction with oxalyl chloride would be expected to yield an N-acylated derivative, a common strategy in the synthesis of various pharmaceutical intermediates.

Sulfonylation, the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine, results in the formation of sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. nih.gov

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(2-Fluorophenoxy)-4-methylphenyl)acetamide |

Alkylation and Reductive Amination Strategies

N-alkylation of this compound can be achieved through reaction with alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled and widely employed method for introducing alkyl groups is reductive amination. nih.govorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of a Schiff base or imine through the condensation of the aniline (B41778) with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For example, the reaction with benzaldehyde (B42025) would yield the corresponding N-benzyl derivative. This strategy is a cornerstone in the synthesis of numerous pharmaceutical compounds. nih.gov

Urea (B33335), Thiourea (B124793), and Amide Bond Formation

The synthesis of ureas and thioureas from this compound is a critical transformation for generating compounds with significant biological activity, particularly in the development of kinase inhibitors. google.comnih.gov The reaction of the aniline with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) directly yields the corresponding urea or thiourea derivative.

A common and efficient method for urea formation involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). The aniline first reacts with CDI to form an activated imidazolide (B1226674) intermediate. Subsequent reaction with another amine displaces the imidazole (B134444) group to form the desired unsymmetrical urea. This methodology is extensively used in the synthesis of complex pharmaceutical agents like Sorafenib and Regorafenib, which are structurally related to derivatives of this compound. google.comgoogle.comgoogle.com

Amide bond formation, a fundamental reaction in organic synthesis, can be achieved by coupling this compound with a carboxylic acid. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the aniline.

Table 2: Synthesis of Urea, Thiourea, and Amide Derivatives

| Derivative Type | Reagent 1 | Reagent 2 | Key Intermediate/Product |

|---|---|---|---|

| Urea | This compound | Isocyanate (e.g., Phenyl isocyanate) | N-(2-(2-Fluorophenoxy)-4-methylphenyl)-N'-phenylurea |

| Urea | This compound | 1,1'-Carbonyldiimidazole (CDI) | N-(2-(2-Fluorophenoxy)-4-methylphenyl)imidazole-1-carboxamide |

| Thiourea | This compound | Isothiocyanate (e.g., Phenyl isothiocyanate) | 1-(2-(2-Fluorophenoxy)-4-methylphenyl)-3-phenylthiourea |

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic substitution reactions, although the substitution pattern is influenced by the directing effects of the existing substituents: the amino group, the methyl group, the ether linkage, and the fluorine atom.

Halogenation and Nitration Studies on Aromatic Nuclei

The aniline ring is highly activated towards electrophilic substitution by the strong electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho/para-directing group. The phenoxy ring is activated by the ether oxygen, also an ortho/para director, while the fluorine atom is a deactivating but ortho/para-directing substituent.

Direct halogenation, for instance with bromine (Br₂) or N-bromosuccinimide (NBS), would be expected to occur readily on the more activated aniline ring, likely at the positions ortho and para to the amino group that are not already substituted. To achieve selective monohalogenation, it is often necessary to first protect the highly activating amino group, for example, by converting it to an amide.

Nitration of the aromatic rings can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. However, the strong acidic conditions can lead to oxidation of the aniline and the formation of a complex mixture of products. Milder nitrating conditions might be required for a more controlled reaction.

Formylation and Acylation Reactions for Aldehyde and Ketone Derivatives

The introduction of a formyl group (-CHO) onto the activated aniline ring can be accomplished through the Vilsmeier-Haack reaction. organic-chemistry.orggoogle.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, leading to the formation of an aldehyde after hydrolysis. Given the activating nature of the aniline moiety, formylation is expected to occur at the positions ortho or para to the amino group.

Friedel-Crafts acylation provides a direct method for introducing a ketone functionality. This reaction involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the basicity of the amino group can interfere with the Lewis acid catalyst. Therefore, it is often necessary to first protect the amino group, for instance, by converting it to an N-acetyl group. The resulting N-acetyl-2-(2-fluorophenoxy)-4-methylaniline can then undergo Friedel-Crafts acylation, with the acyl group being directed to the positions ortho or para to the activating acetylamino group. Subsequent deprotection of the amine would then yield the desired aminoketone derivative.

Table 3: Aromatic Ring Functionalization Methods

| Reaction Type | Reagent(s) | Expected Product Type |

|---|---|---|

| Halogenation | Br₂ or NBS | Bromo-substituted aniline derivative |

| Nitration | HNO₃/H₂SO₄ (under controlled conditions) | Nitro-substituted aniline derivative |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | Formyl-substituted aniline derivative |

Cyclization Reactions Utilizing the Aryloxyaniline Scaffold for Heterocyclic Synthesis

The aryloxyaniline moiety is a valuable building block in the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.gov The presence of a nucleophilic amino group ortho to an ether linkage allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. Research on compounds structurally related to this compound has demonstrated the feasibility of converting the aryloxyaniline scaffold into important classes of heterocycles, such as oxadiazoles (B1248032) and triazoles.

One notable study detailed the synthesis of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, which were investigated for their anticonvulsant activities. slideshare.netnih.gov This work highlights a common and effective strategy for leveraging the aryloxyaniline core. The general synthetic pathway commences with the conversion of the aniline derivative into a corresponding hydrazide, which then serves as a key intermediate for cyclization.

For the synthesis of 1,3,4-oxadiazoles, the precursor 2-(2-fluorophenoxy)benzoic acid, closely related to the title compound, can be converted to its corresponding ester and subsequently to 2-(2-fluorophenoxy)benzohydrazide. This hydrazide can then undergo reaction with various orthoesters to yield the desired 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles.

Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives from the same aryloxyaniline scaffold involves the reaction of the benzohydrazide (B10538) with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent base-catalyzed intramolecular cyclization and desulfurization afford the target triazole compounds. These synthetic routes underscore the utility of the aryloxyaniline scaffold in constructing diverse heterocyclic systems.

The following table summarizes the types of heterocycles that can be synthesized from precursors containing the 2-(2-fluorophenoxy)phenyl moiety, based on established synthetic methodologies for related compounds.

| Precursor Class | Reagents for Cyclization | Resulting Heterocycle |

| 2-(2-Fluorophenoxy)benzohydrazide | Orthoesters | 1,3,4-Oxadiazoles |

| 2-(2-Fluorophenoxy)benzohydrazide | Isothiocyanates, Base | 1,2,4-Triazoles |

Polymerization and Material Science Precursor Applications

While specific research on the polymerization of this compound is not extensively documented, its chemical structure suggests significant potential as a monomer for high-performance polymers. The presence of a reactive amine group and the robust, fluorinated diaryl ether backbone are features that are highly sought after in material science.

The field of polyetheramines, for instance, utilizes molecules with ether linkages and amine functional groups to create versatile polymers. irocoatingadditive.comwikipedia.org These are often used as curing agents for epoxy resins, leading to materials with enhanced flexibility and toughness. wikipedia.org They are also key components in the formation of polyureas, which are used in advanced coatings and adhesives. horizonadmixtures.comdasteck.com The aromatic nature of this compound, in contrast to the more common aliphatic polyetheramines, could impart greater thermal stability and rigidity to the resulting polymers, making them suitable for applications requiring high-temperature resistance.

Furthermore, the incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. unist.ac.kr Fluorinated polymers are known for their high thermal stability, chemical resistance, and hydrophobicity. unist.ac.kr The 2-fluorophenoxy group in the title compound could therefore be expected to confer these desirable attributes to any polymer derived from it. The polymerization of fluorinated aryl diazomethanes, for example, has been shown to produce highly substituted, hydrophobic polymers. unist.ac.kr

Given these characteristics, this compound could be a valuable precursor for a new class of poly(aryloxyaniline)s. These polymers would be expected to exhibit a combination of properties inherited from both the polyetheramine and fluoropolymer families. Potential polymerization routes could involve oxidative polymerization of the amine functionality or condensation reactions with suitable comonomers to form polyamides or polyimides.

The potential properties and applications of polymers derived from this compound are summarized in the table below, based on the known characteristics of related polymer classes.

| Polymer Class | Potential Properties | Potential Applications |

| Poly(aryloxyaniline)s | High thermal stability, chemical resistance, hydrophobicity, rigidity | High-performance coatings, adhesives, sealants, elastomers, aerospace components |

| Fluorinated Polyamides/Polyimides | Excellent thermal and oxidative stability, low dielectric constant, good mechanical strength | Advanced composites, electronics packaging, high-temperature films |

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Chiral Auxiliary Precursor in Asymmetric Synthesis

The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure compounds. While direct examples of 2-(2-Fluorophenoxy)-4-methylaniline as a chiral auxiliary precursor are not yet widely reported in peer-reviewed literature, its structural characteristics suggest significant potential in this field. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is typically removed.

The aniline (B41778) functional group of this compound serves as a key handle for the introduction of chiral moieties. For instance, it can be acylated with a chiral carboxylic acid or reacted with a chiral sulfinyl chloride to form chiral amides or sulfinamides, respectively. The presence of the fluorine atom and the methyl group can influence the conformational rigidity and steric environment of the resulting auxiliary, which are critical factors for achieving high levels of diastereoselectivity in subsequent reactions. The fluorinated phenoxy group can also engage in non-covalent interactions, such as dipole-dipole or hydrogen bonding, which can further enhance stereochemical control.

The general strategy for employing a new chiral auxiliary derived from this compound would involve the following steps:

Synthesis of the Chiral Auxiliary: Reaction of the aniline with a readily available chiral starting material.

Attachment to the Substrate: Covalent bonding of the chiral auxiliary to the prochiral substrate.

Diastereoselective Reaction: Performing the key bond-forming reaction, where the auxiliary directs the approach of the reagent.

Cleavage of the Auxiliary: Removal of the auxiliary to yield the enantiomerically enriched product and allow for potential recycling of the auxiliary.

The effectiveness of such a chiral auxiliary would be evaluated based on the diastereomeric excess (d.e.) achieved in the key stereodetermining step.

Role in Ligand Design and Synthesis for Catalysis (e.g., metal complexation)

For example, Schiff base condensation of the aniline with a suitable aldehyde or ketone can introduce imine functionalities, which are excellent coordinating groups for a wide range of metals. The resulting ligands can then be used to form stable metal complexes with elements such as copper, nickel, palladium, and rhodium. The electronic properties of these complexes can be fine-tuned by the substituents on the aromatic rings. The electron-withdrawing fluorine atom on the phenoxy ring can influence the electron density at the metal center, thereby modulating its catalytic activity and selectivity.

A study on related 2-phenoxyaniline-based Schiff base ligands and their transition metal complexes has demonstrated their potential in various catalytic applications. These complexes were characterized by various physicochemical techniques, and their geometry was often found to be octahedral. The biological activities of these complexes were also investigated, revealing their potential as antimicrobial and antioxidant agents, which hints at their broader utility.

The synthesis of such ligands and their corresponding metal complexes would typically involve the reaction of this compound with a carbonyl compound to form the ligand, followed by the reaction of the ligand with a metal salt to form the complex. The catalytic performance of these complexes could then be evaluated in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

| Potential Ligand Type | Synthesis Method | Potential Metal Partners | Potential Catalytic Applications |

| Schiff Base Ligands | Condensation with aldehydes/ketones | Cu, Ni, Co, Zn | Oxidation, Reduction, C-C coupling |

| Phosphine-Amine Ligands | Reaction with chlorophosphines | Pd, Rh, Ru, Ir | Cross-coupling, Asymmetric hydrogenation |

| N,O-Bidentate Ligands | Introduction of a hydroxyl group | Various transition metals | Polymerization, Epoxidation |

Building Block in Complex Heterocyclic Chemistry for Diverse Chemical Libraries

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structure of this compound makes it a valuable starting material for the synthesis of a variety of complex heterocyclic systems. The aniline moiety can participate in a range of cyclization reactions to form nitrogen-containing heterocycles.

For instance, a related compound, 2-(2-fluorophenoxy)phenylhydrazine, has been used to synthesize a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov This demonstrates the utility of the 2-(2-fluorophenoxy)phenyl scaffold in constructing five-membered heterocyclic rings. The general approach involves the conversion of the aniline to a hydrazine (B178648) derivative, which then undergoes cyclization with various one-carbon synthons.

The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and biological properties of molecules. exlibrisgroup.com Fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov

The versatility of this compound as a building block allows for its use in diversity-oriented synthesis to generate large and diverse chemical libraries. These libraries can then be screened for various biological activities, leading to the discovery of new drug candidates or probes for chemical biology. The different reactive sites on the molecule allow for a multitude of chemical transformations, leading to a wide array of heterocyclic cores.

| Heterocyclic System | General Synthetic Strategy | Potential Significance |

| Quinolines/Quinolones | Condensation with 1,3-dicarbonyl compounds | Important scaffolds in medicinal chemistry |

| Benzimidazoles | Reaction with carboxylic acids or aldehydes | Antiviral, anticancer, and anti-inflammatory agents |

| 1,2,4-Triazoles | Conversion to hydrazide and cyclization | Antifungal and anticonvulsant properties nih.gov |

| 1,3,4-Oxadiazoles | Conversion to hydrazide and cyclization | Broad spectrum of biological activities nih.gov |

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Optoelectronic Materials, Polymers)

The unique combination of a rigid diaryl ether core, a polar aniline group, and a fluorine substituent makes this compound an attractive precursor for the synthesis of advanced organic materials.

Liquid Crystals: The rod-like shape of the molecule is a desirable feature for the design of liquid crystalline materials. By attaching appropriate mesogenic units to the aniline nitrogen or other positions on the aromatic rings, it is possible to synthesize new liquid crystals with specific phase behaviors. The fluorine atom can influence the melting point, clearing point, and dielectric anisotropy of the resulting materials, which are crucial parameters for their application in display technologies. The synthesis of liquid crystals often involves the creation of Schiff bases or esters to elongate the molecular structure and enhance its anisotropy. researchgate.net

Optoelectronic Materials: Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which facilitates electron injection and improves the stability of the material against oxidation. rsc.org The this compound core could be incorporated into larger conjugated systems, such as polymers or oligomers, to create materials with tailored electronic and optical properties.

Polymers: The aniline group provides a reactive site for polymerization. For example, it can be used in the synthesis of polyanilines or other conducting polymers. The presence of the fluorophenoxy group would be expected to enhance the solubility and processability of the resulting polymers, as well as their thermal and oxidative stability. Fluorinated poly(arylene ether)s, for instance, are known for their excellent combination of thermal and mechanical properties, making them suitable for high-performance applications.

The development of new materials from this compound would involve its chemical modification to introduce polymerizable groups or to integrate it into larger, functional architectures. The properties of the resulting materials would then be characterized to assess their suitability for specific applications.

In Vitro Molecular Recognition and Target Binding Studies

Ligand-Protein Binding Characterization

There are no publicly available studies that have characterized the binding of 2-(2-Fluorophenoxy)-4-methylaniline to any protein target using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) in cell-free systems. These techniques are fundamental in determining the affinity and thermodynamics of ligand-protein interactions.

Enzyme Inhibition or Activation Mechanisms at a Molecular Level

No data from in vitro enzyme assays are available to define the potential inhibitory or activatory effects of this compound on purified enzymes. Consequently, key kinetic parameters such as the inhibition constant (K_i) and the Michaelis constant (K_m) have not been determined for this compound against any specific enzyme.

Structural Basis of Molecular Interactions

There are no published co-crystallization studies of this compound with any target proteins, nor are there any publicly accessible computational docking simulations that would provide insight into the structural basis of its molecular interactions.

Development of Molecular Probes and Activity-Based Probes for Biological System Interrogation

The development and application of this compound as a molecular or activity-based probe for interrogating biological systems have not been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs with Systematic Structural Modifications

The synthesis of 2-(2-Fluorophenoxy)-4-methylaniline and its analogs can be achieved through established methods for diaryl ether and substituted aniline (B41778) formation. A common and efficient route is the Ullmann condensation or Buchwald-Hartwig amination, which involves the coupling of an aryl halide with a phenol (B47542) or an amine, respectively, often catalyzed by copper or palladium complexes. organic-chemistry.orgnih.gov

For the synthesis of analogs of this compound, a combinatorial approach can be employed, allowing for the rapid generation of a library of derivatives with systematic modifications. researchgate.net This can involve:

Variation of substituents on the phenoxy ring: Introducing different electron-donating or electron-withdrawing groups at various positions to probe their effect on activity.

Modification of the aniline ring: Altering the position and nature of the substituents on the aniline moiety.

Introduction of linkers: Inserting different chemical moieties between the two aromatic rings to explore the impact of conformational flexibility. nih.gov

A general synthetic strategy could involve the reaction of 2-fluoro-substituted phenols with various substituted anilines, or vice versa. For instance, the coupling of 2-fluorophenol (B130384) with 4-methyl-2-nitroaniline, followed by the reduction of the nitro group, would yield the target compound. The use of microwave irradiation has been shown to accelerate such coupling reactions. jusst.org

Correlation of Specific Structural Features with Observed Reactivity Profiles

The reactivity and biological activity of diaryl ether anilines are significantly influenced by the nature and position of their substituents.

The Role of the Fluorine Substituent: The presence of a fluorine atom at the ortho-position of the phenoxy ring is expected to have a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction can modulate the electronic environment of the molecule, affecting its acidity, basicity, and metabolic stability. tandfonline.comresearchgate.net The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net However, in some cases, fluorine substitution can have a detrimental effect on binding affinity. nih.gov Studies on fluorinated anilines have shown that the number and position of fluoro-substituents influence their biodehalogenation pathways. nih.gov

The Influence of the Methyl Group: The methyl group at the para-position of the aniline ring is an electron-donating group that can influence the nucleophilicity of the aniline nitrogen. Its position can also provide steric hindrance or favorable hydrophobic interactions within a biological target.

Studies on analogous diaryl ether derivatives have shown that the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring can significantly enhance antitumor activity. nih.gov This suggests that the electronic nature and hydrogen-bonding capacity of substituents are critical determinants of biological activity.

Elucidation of Pharmacophore Models Relevant to Molecular Recognition

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.com For diaryl ether aniline derivatives, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atom of the aniline group and the oxygen atom of the ether linkage can act as hydrogen bond acceptors, while the N-H of the aniline can be a hydrogen bond donor. nih.gov

Hydrophobic/Aromatic Centers: The two phenyl rings constitute significant hydrophobic and aromatic features that can engage in van der Waals and pi-stacking interactions with a biological target. nih.gov

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A typical pharmacophore model for a kinase inhibitor with a similar scaffold might consist of one hydrogen bond acceptor, one ring aromatic feature, and three hydrophobic features. nih.govcore.ac.uk The development of such models for this compound and its analogs would be invaluable for virtual screening campaigns to identify new compounds with desired biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.govnih.govmdpi.com For diaryl ether derivatives, various molecular descriptors have been found to be important for predicting their activity.

In a QSAR study of B-ring-modified diaryl ether derivatives as InhA inhibitors, the descriptors logP (lipophilicity) and SI3 (a topological descriptor) were found to play a significant role in inhibitory activity. researchgate.net For a series of diarylpentanoid analogues, 2D and 3D QSAR analyses revealed that a para-hydroxyl group and an α,β-unsaturated ketone moiety were crucial for anti-inflammatory activity. rsc.org

For this compound and its analogs, a QSAR model could be developed using descriptors such as:

Electronic Descriptors: Hammett constants, dipole moment, and partial atomic charges to quantify the electronic effects of substituents.

Hydrophobic Descriptors: LogP or calculated logP (clogP) to describe the lipophilicity of the molecules.

Steric Descriptors: Molar refractivity, Taft steric parameters, or Verloop parameters to account for the size and shape of the substituents.

The development of a robust QSAR model would enable the prediction of the activity of newly designed analogs, thereby prioritizing synthetic efforts towards the most promising compounds. mdpi.com

Computational Approaches to SAR/SPR Exploration and Ligand Design

Computational methods are powerful tools for exploring SAR and SPR and for designing new ligands with improved properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions. nih.govuomisan.edu.iq For this compound, docking studies could be performed against various biological targets to identify potential binding modes and to understand the structural basis of its activity. The results can guide the design of new analogs with enhanced binding affinity. For instance, docking studies on 4-anilino quinazolines have revealed important hydrogen bonding interactions with the target protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding event. nih.gov This can help to assess the stability of the predicted binding poses from docking and to identify key residues involved in the interaction.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogs, providing a quantitative prediction of their potency.

By integrating these computational approaches, it is possible to build a comprehensive understanding of the SAR and SPR of this compound and to rationally design novel derivatives with optimized properties for various applications.

Future Research Directions and Unexplored Avenues for 2 2 Fluorophenoxy 4 Methylaniline

Development of Novel and Efficient Synthetic Routes with Atom Economy Considerations

The synthesis of diaryl ethers and substituted anilines has traditionally relied on classical methods that can be inefficient. Future research should focus on developing novel, efficient, and atom-economical synthetic routes to 2-(2-Fluorophenoxy)-4-methylaniline.

Modern synthetic methodologies that could be explored include:

Palladium-Catalyzed Buchwald-Hartwig and Chan-Lam Couplings: These powerful cross-coupling reactions are mainstays in the formation of C-O and C-N bonds. rsc.orgorganic-chemistry.org Research could focus on optimizing these reactions for the specific substrates, 2-fluorophenol (B130384) and 4-methylaniline derivatives, to improve yields and reduce catalyst loading.

Copper-Catalyzed Ullmann-Type Reactions: Advances in Ullmann-type reactions, using more soluble and air-stable copper(I) catalysts, offer a cost-effective alternative to palladium-catalyzed methods. rsc.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. sigmaaldrich.comthieme-connect.com A potential route could involve the direct C-H aryloxylation of an aniline (B41778) derivative or the amination of a diaryl ether. acs.orgacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of diaryl ethers, often under solvent-free conditions. researchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Buchwald-Hartwig Coupling | High generality and functional group tolerance. organic-chemistry.org | Development of ligands to improve efficiency for electron-deficient aryl halides. |